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molecular formula C11H11NO2 B3282512 2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile CAS No. 75097-73-3

2-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbonitrile

Cat. No. B3282512
M. Wt: 189.21 g/mol
InChI Key: CRVGKKBDVHCRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04263037

Procedure details

The product of Example 45 (2 g) was boiled under reflux in water (5 ml) and acetone (15 ml) for 31/2 hours. The product was then extracted into diethyl ether, the extracted solution then being washed twice with water, dried over sodium sulphate and run down under vacuum to give 1.7 g of crude product. Recrystallisation from toluene gave pure title product (1.3 g), mp 127°-129° C.
Name
product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[C:6]([CH3:8])([CH3:7])[C:5]2[CH:9]=[C:10]([C:13]#[N:14])[CH:11]=[CH:12][C:4]=2[O:3]1.CC(C)=[O:17]>O>[C:13]([C:10]1[CH:11]=[CH:12][C:4]2[O:3][CH:2]([OH:17])[C:6]([CH3:8])([CH3:7])[C:5]=2[CH:9]=1)#[N:14]

Inputs

Step One
Name
product
Quantity
2 g
Type
reactant
Smiles
ClC1OC2=C(C1(C)C)C=C(C=C2)C#N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted into diethyl ether
WASH
Type
WASH
Details
the extracted solution then being washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
to give 1.7 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C(C(O2)O)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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